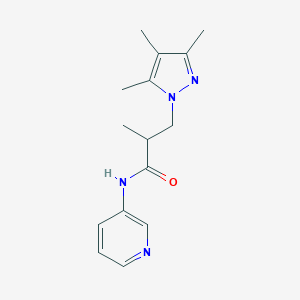![molecular formula C20H24BrN3O3 B279220 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide](/img/structure/B279220.png)
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide is a chemical compound that belongs to the class of benzamide derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The exact mechanism of action of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inhibiting the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, this compound may induce the expression of genes involved in apoptosis and cell cycle arrest, leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide have been extensively studied. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide. These include:
1. Investigating the potential use of this compound in combination with other anticancer agents to enhance its efficacy and reduce toxicity.
2. Exploring the molecular mechanisms underlying the anti-inflammatory and analgesic properties of this compound.
3. Developing novel formulations of this compound to improve its solubility and bioavailability.
4. Investigating the potential use of this compound as a diagnostic tool for detecting other neurodegenerative diseases.
5. Investigating the potential use of this compound in the treatment of other diseases, such as autoimmune diseases and metabolic disorders.
合成方法
The synthesis of 3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide involves the reaction of 3-bromo-4-methoxybenzoic acid with N-(2-aminoethyl)-3-aminopropylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.
科学研究应用
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been investigated for its potential use as a diagnostic tool for detecting Alzheimer's disease.
属性
产品名称 |
3-bromo-N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)-4-methoxybenzamide |
|---|---|
分子式 |
C20H24BrN3O3 |
分子量 |
434.3 g/mol |
IUPAC 名称 |
3-bromo-N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H24BrN3O3/c1-24(2)12-6-11-22-20(26)15-7-4-5-8-17(15)23-19(25)14-9-10-18(27-3)16(21)13-14/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,22,26)(H,23,25) |
InChI 键 |
HSMJKUOGBDXWBP-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
规范 SMILES |
CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(3-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279164.png)
![2-[(2-fluorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B279165.png)
![N-(2-{[3-(1H-imidazol-1-yl)propyl]carbamoyl}phenyl)-2-methoxy-3-methylbenzamide](/img/structure/B279172.png)
![3-[3-(benzylsulfanyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]-1-propanol](/img/structure/B279202.png)
![5-bromo-N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide](/img/structure/B279208.png)
![N-[2-(dimethylamino)ethyl]-2-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B279214.png)
![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B279222.png)
![N-[2-(dimethylamino)ethyl]-2-(isobutyrylamino)benzamide](/img/structure/B279223.png)
![N-[2-(dimethylamino)ethyl]-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B279224.png)
![2-fluoro-N-(2-{[2-(morpholin-4-yl)ethyl]carbamoyl}phenyl)benzamide](/img/structure/B279225.png)